molecular formula C22H24N2O5S B2519938 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034601-30-2

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2519938
CAS No.: 2034601-30-2
M. Wt: 428.5
InChI Key: XPBTZVNTNKYXEK-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One of the compounds closely related to the specified chemical, featuring a complex benzenesulfonamide structure, has been studied for its potential in photodynamic therapy (PDT). The research focuses on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which shows high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting the compound's significant potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Regiospecific Modifications

Another area of research involves the regiospecific iodination of methoxy substituted benzenes and naphthalenes, highlighting the compound's relevance in synthetic chemistry. This method allows for precise modifications of the chemical structure, providing a versatile tool for further functionalization and exploration of new compounds with potential biological activities (Carreño, Ruano, Sanz, Toledo, & Urbano, 1996).

Antimicrobial and Enzyme Inhibition

Research on Schiff bases derived from sulfamethoxazole and sulfisoxazole, which share structural similarities with the given compound, indicates potential antimicrobial activities and effects on carbonic anhydrase enzymes. These findings suggest applications in developing new antimicrobial agents and understanding enzyme inhibition mechanisms for therapeutic purposes (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Hydrolysis and Environmental Degradation

The study of the hydrolysis mechanism of triasulfuron, a compound with a sulfonylurea structure similar to the target molecule, provides insights into the environmental degradation pathways of such chemicals. This research is essential for understanding the persistence and breakdown of chemical compounds in the environment, impacting ecological safety assessments (Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997).

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-15-24-21(13-29-15)16-5-8-19(9-6-16)30(26,27)23-14-22(25)11-3-4-17-12-18(28-2)7-10-20(17)22/h5-10,12-13,23,25H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBTZVNTNKYXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC4=C3C=CC(=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.